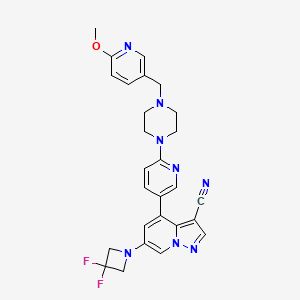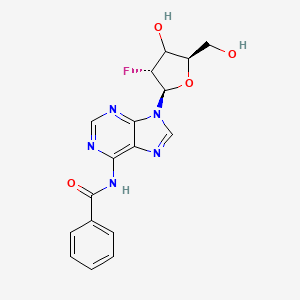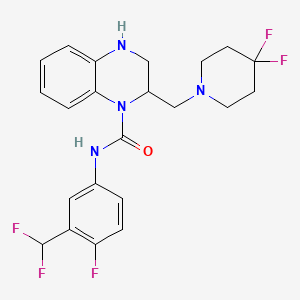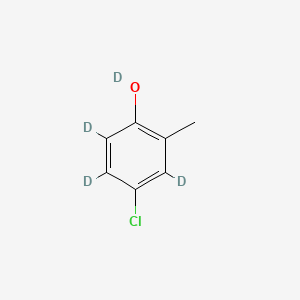
4-Chloro-2-methylphenol-3,5,6-d3,od
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylphenol-3,5,6-d3,od is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. It is a derivative of 4-chloro-2-methylphenol, with deuterium atoms replacing hydrogen atoms at specific positions on the phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenol-3,5,6-d3,od typically involves the deuteration of 4-chloro-2-methylphenol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic exchange reactions. The use of deuterated solvents and high-pressure reactors can enhance the efficiency of the deuteration process. The final product is then purified through distillation or recrystallization to achieve the desired chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methylphenol-3,5,6-d3,od can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylphenol-3,5,6-d3,od has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology: The compound can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It may be utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: The compound is used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methylphenol-3,5,6-d3,od involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s metabolic stability and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is affected. This can influence the compound’s behavior in biological systems, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-methylphenol-3,5,6-d3,od can be compared with other deuterated phenols and chlorinated phenols:
4-Chloro-2-methylphenol: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium.
4-Chloro-3-methylphenol: A similar compound with a different substitution pattern on the phenol ring.
2,4-Dichlorophenol: Another chlorinated phenol with two chloro groups, offering different chemical and physical properties.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in spectroscopic analysis and metabolic studies.
Eigenschaften
Molekularformel |
C7H7ClO |
|---|---|
Molekulargewicht |
146.61 g/mol |
IUPAC-Name |
1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD |
InChI-Schlüssel |
RHPUJHQBPORFGV-KVJLOAJYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])C)[2H])Cl)[2H] |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




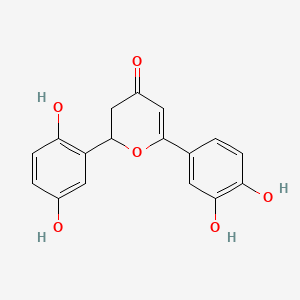
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
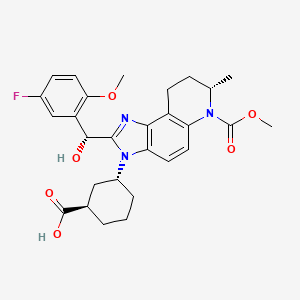
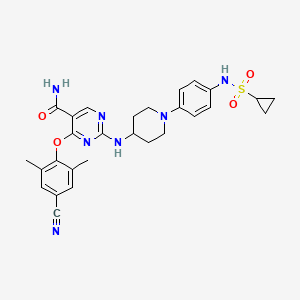
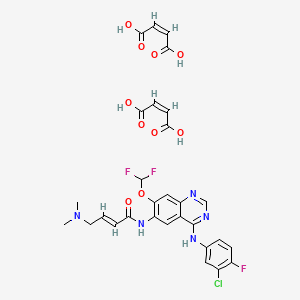
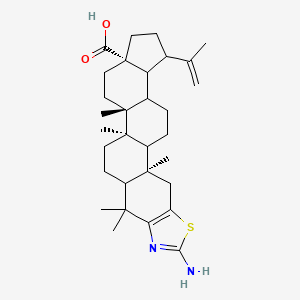
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
